molecular formula C8H6IN B1586883 2-Iodophenylacetonitrile CAS No. 40400-15-5

2-Iodophenylacetonitrile

Cat. No. B1586883
CAS RN: 40400-15-5
M. Wt: 243.04 g/mol
InChI Key: FPSGTRJUQLYLHE-UHFFFAOYSA-N
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Description

2-Iodophenylacetonitrile (2-IPAN) is an organic compound that is used in the synthesis of various compounds, including pharmaceuticals and other drugs. It is a colorless to pale yellow liquid with a faint odor and a boiling point of 254-255°C. It is soluble in water, methanol, and ethanol and is insoluble in ether. 2-IPAN is used in the synthesis of pharmaceuticals, drugs, and other compounds, as well as in the research of biochemical and physiological effects.

Scientific Research Applications

Oxidative Decarboxylation

The hypervalent iodine reagent, (diacetoxyiodo)benzene, is utilized for the oxidative decarboxylation of 2-aryl carboxylic acids into corresponding aldehydes, ketones, and nitriles, with 2-iodophenylacetonitrile being a potential product. This process is notable for its mild conditions and moderate to good yield efficiencies (Telvekar & Sasane, 2010).

Synthesis of Isoindolinones

2-Iodophenylacetonitrile can be involved in the synthesis of 3-alkenylisoindolin-1-ones and isoindolin-1-ones via palladium-catalyzed coupling and cyclization processes. These reactions demonstrate the versatility of 2-iodophenylacetonitrile in synthesizing complex organic structures (Cho et al., 1998; Cho et al., 2000).

Catalytic Reduction Studies

In studies exploring catalytic reduction at carbon electrodes, 2-iodophenylacetonitrile and related compounds have been used to understand the reduction mechanisms of iodinated organic compounds. This research contributes to our understanding of electrochemical processes in organic chemistry (Dahm & Peters, 1994).

Electrochemical Research

Electrochemical studies on compounds like 2-iodophenylacetonitrile have provided insights into the reduction behavior of [bis(acyloxy)iodo]arenes, which are structurally related. This research is crucial for understanding the electron transfer processes in organic molecules (Kokkinidis et al., 1989).

Cyclization Reactions

The compound is also significant in cyclization reactions, such as the iodocarbocyclization of allenyl arenes to form 2-iodoindenes, showcasing its utility in synthesizing polycyclic aromatic compounds (Grandclaudon et al., 2016).

Protein Structure Studies

In biochemistry, 2-iodophenylacetonitrile derivatives like p-iodo-L-phenylalanine have been used in the site-specific incorporation into proteins for structural determination. This application is pivotal for advancing our understanding of protein structures and functions (Xie et al., 2004).

properties

IUPAC Name

2-(2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGTRJUQLYLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402882
Record name 2-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenylacetonitrile

CAS RN

40400-15-5
Record name 2-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzeneacetonitrile,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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